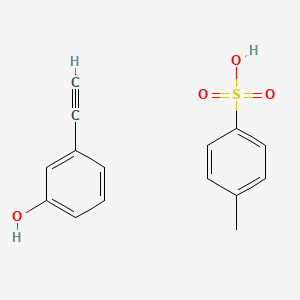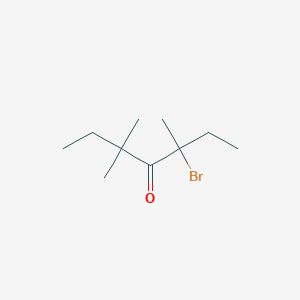![molecular formula C10H10N4S B14622999 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-30-2](/img/structure/B14622999.png)
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyrazine-2-ylsulfanyl group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2-chloropyrazine with 4-aminothiophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the chloropyrazine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives and amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]benzylidene})-hydrazine-1-carbothioamide
Uniqueness
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may contain different heterocyclic rings or substituents.
Properties
CAS No. |
55564-30-2 |
|---|---|
Molecular Formula |
C10H10N4S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-pyrazin-2-ylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H10N4S/c11-8-2-1-7(5-9(8)12)15-10-6-13-3-4-14-10/h1-6H,11-12H2 |
InChI Key |
WOPJTXXDWHNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC=CN=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


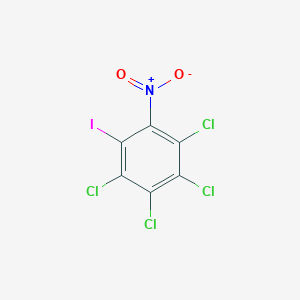

![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

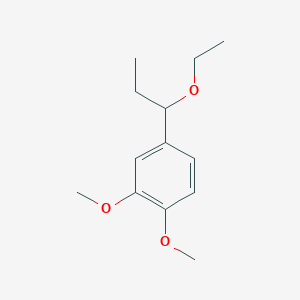
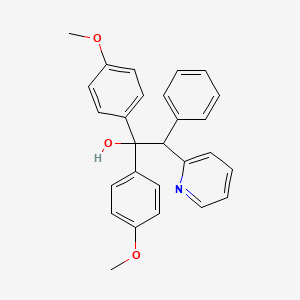
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
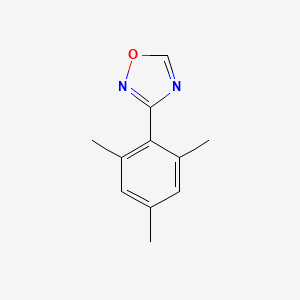
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
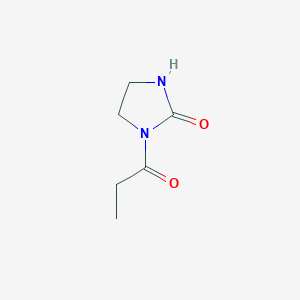
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
